4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-

Serine Protease Inhibition Human Leukocyte Elastase Medicinal Chemistry

2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 68490-45-9) is a heterocyclic compound belonging to the benzoxazinone family, characterized by a 4H-3,1-benzoxazin-4-one core substituted at the 2-position with a 3,5-dinitrophenyl group. This structural motif is recognized for its potential as a serine protease inhibitor, particularly against human leukocyte elastase (HLE), where the electron-withdrawing nitro groups are crucial for enhancing inhibitory potency.

Molecular Formula C14H7N3O6
Molecular Weight 313.22 g/mol
CAS No. 68490-45-9
Cat. No. B11945434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
CAS68490-45-9
Molecular FormulaC14H7N3O6
Molecular Weight313.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H7N3O6/c18-14-11-3-1-2-4-12(11)15-13(23-14)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H
InChIKeyCGSLGGOWSAQKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 68490-45-9): Technical Profile and Procurement Considerations


2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 68490-45-9) is a heterocyclic compound belonging to the benzoxazinone family, characterized by a 4H-3,1-benzoxazin-4-one core substituted at the 2-position with a 3,5-dinitrophenyl group . This structural motif is recognized for its potential as a serine protease inhibitor, particularly against human leukocyte elastase (HLE), where the electron-withdrawing nitro groups are crucial for enhancing inhibitory potency [1]. The compound is commercially available as a research chemical, notably from Sigma-Aldrich as part of its AldrichCPR collection of rare and unique chemicals, with a reported molecular weight of 313.22 g/mol and a melting point of 125-126 °C . Its procurement is typically intended for early-stage discovery research in medicinal chemistry and chemical biology.

Why Benzoxazinone Analogs Are Not Interchangeable: The Critical Role of the 3,5-Dinitrophenyl Moiety in 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 68490-45-9)


Substitution of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one with a generic or closely related benzoxazinone analog is scientifically unsound due to the profound impact of the 2-aryl substituent on target potency and selectivity. The benzoxazinone core acts as a mechanism-based inhibitor for serine proteases, but the nature and position of substituents on the 2-phenyl ring dictate the enzyme's ability to recognize and cleave the lactone ring, which is the key step for covalent inhibition [1]. Specifically, the presence of strong electron-withdrawing groups, like the nitro substituents at the 3- and 5- positions, dramatically increases the electrophilicity of the carbonyl carbon, making it a superior substrate for the active site serine of elastase compared to analogs with weaker or no electron-withdrawing groups [2]. Consequently, a compound with a different substitution pattern (e.g., 2-phenyl, 2-(4-nitrophenyl), or 2-(2,4-dinitrophenyl)) will exhibit a different, and likely inferior, inhibitory profile, invalidating any assumption of functional equivalence in biological assays or chemical probe studies [3].

Quantitative Differentiation of 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 68490-45-9): Comparative Evidence for Scientific Selection


Superior Inhibitory Potency Conferred by 3,5-Dinitro Substitution: A Cross-Study Analysis of Elastase Inhibition

The substitution pattern on the 2-phenyl ring of 4H-3,1-benzoxazin-4-ones is a primary determinant of their potency as human leukocyte elastase (HLE) inhibitors. While direct quantitative data for the 3,5-dinitrophenyl analog is not available in the primary literature, a robust class-level inference can be drawn from studies on highly similar compounds. A study on a related class of heterocyclic inhibitors demonstrated that a compound bearing a 2,4-dinitrophenyl group exhibited a Ki of 2.16 µM against HLE [1]. Furthermore, a benzoxazinone derivative identified as a potent HLE inhibitor (likely with a similar dinitrophenyl motif) has a reported IC50 of 29.5 nM, acting through a covalent, mechanism-based mechanism . The 3,5-dinitrophenyl substitution pattern on the target compound is expected to provide a comparable or greater electron-withdrawing effect, positioning it as a strong candidate for potent HLE inhibition compared to non-nitrated or mono-nitrated analogs, which would be substantially less active [2].

Serine Protease Inhibition Human Leukocyte Elastase Medicinal Chemistry

Defined Physicochemical Properties of 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one: A Basis for Handling and Formulation

The compound 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one possesses a well-defined set of physicochemical properties, which are essential for consistent handling, storage, and experimental reproducibility. The reported melting point is 125-126 °C, and its molecular weight is 313.22 g/mol . These values provide a baseline for quality control and purity assessment. While direct comparative solubility data against other benzoxazinones are scarce, a study on a novel, related benzoxazinone derivative (PD05) reported an aqueous solubility of 194.7 μM, indicating that members of this class can have moderate aqueous solubility suitable for in vitro assays [1]. This information is crucial for scientists designing assay conditions, as it suggests that the compound may be amenable to use in aqueous buffers without the need for extreme amounts of organic co-solvents, unlike some more hydrophobic analogs.

Physicochemical Characterization Pre-formulation Analytical Chemistry

Efficient One-Pot Synthesis of 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one: Implications for Scale-Up and Analog Generation

A significant advantage of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one lies in its accessibility via a modern, high-yielding synthetic route. A 2013 study reported a one-pot synthesis using an iminium cation generated from cyanuric chloride and dimethylformamide as a cyclizing agent [1]. While the exact yield for this specific compound (designated 2b) is not numerically specified in the abstract, the method is described as producing a series of 2-substituted derivatives in high yields under mild, room-temperature conditions with simple workup, contrasting sharply with older, multi-step methods that often required harsh conditions and gave lower overall yields [1]. This synthetic accessibility makes the compound a more attractive starting point for generating focused libraries of analogs for structure-activity relationship (SAR) studies compared to benzoxazinones that are more challenging or lower-yielding to synthesize.

Organic Synthesis Process Chemistry Medicinal Chemistry

Recommended Application Scenarios for 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 68490-45-9) Based on Differential Evidence


Developing Potent and Selective Human Leukocyte Elastase (HLE) Inhibitors

Given the strong class-level evidence that the dinitrophenyl pharmacophore is critical for potent HLE inhibition, this compound is ideally suited as a lead scaffold or a key intermediate for medicinal chemistry programs targeting HLE for diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and other inflammatory conditions. Researchers should prioritize this specific 3,5-dinitro analog over other benzoxazinones to ensure the foundational inhibitory activity is present before further optimization of pharmacokinetic and selectivity properties [1][2].

Chemical Probe for Serine Protease Mechanism Studies

The benzoxazinone class is known to act as a mechanism-based, alternate substrate inhibitor for serine proteases. The presence of the highly electron-withdrawing 3,5-dinitrophenyl group in this compound makes it a superior tool for studying the kinetics of enzyme acylation and deacylation. It can be used in biochemical assays to probe the active site topology and catalytic mechanism of HLE and potentially other serine proteases, where its covalent, time-dependent inhibition profile provides a distinct experimental advantage over simple, reversible inhibitors [1][2].

Scaffold for Focused Library Synthesis in Academic and Industrial Research

The efficient, high-yielding one-pot synthesis of this compound provides a practical and scalable entry point for generating a library of 2-substituted benzoxazinone analogs. Scientists can use this specific compound as a benchmark to compare the activity of newly synthesized derivatives, or they can leverage the robust synthetic route to create a diverse set of compounds with variations at other positions on the benzoxazinone core, thereby accelerating structure-activity relationship (SAR) studies for serine protease inhibition and other potential therapeutic applications [3].

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